molecular formula C18H25N3O3.C2HF3O2 B1163731 5-Hydroxysaxagliptin TFA Salt

5-Hydroxysaxagliptin TFA Salt

Cat. No.: B1163731
M. Wt: 445.43
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Nomenclature

5-Hydroxysaxagliptin trifluoroacetate salt is chemically defined as (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.1^3,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile 2,2,2-trifluoroacetate. The compound exists under several chemical identification systems, with the Chemical Abstracts Service number 841302-57-6 for the labeled version and 841302-24-7 for the free base form. The molecular formula is established as C18H25N3O3- C2HF3O2, yielding a molecular weight of 445.43 daltons.

The systematic nomenclature reflects the complex bicyclic structure characteristic of this class of compounds. Alternative chemical names include the designation as the hydroxylated metabolite of saxagliptin, specifically identified as the M2 saxagliptin hydroxylated metabolite. The compound is commonly referred to in scientific literature simply as 5-hydroxy saxagliptin, though the complete trifluoroacetate salt designation is essential for precise identification in analytical applications.

The structural complexity of 5-hydroxysaxagliptin trifluoroacetate salt is reflected in its canonical Simplified Molecular Input Line Entry System representation: O=C(N1C@HC[C@H]2[C@@H]1C2)C@HN.Cl, though this represents the hydrochloride form rather than the trifluoroacetate salt. The trifluoroacetate counterion provides unique properties that distinguish this salt form from other possible salt forms of the same active pharmaceutical ingredient.

Property Value
Chemical Abstracts Service Number 841302-57-6 (labeled), 841302-24-7 (free base)
Molecular Formula C18H25N3O3- C2HF3O2
Molecular Weight 445.43 g/mol
Chemical Name (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.1^3,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile 2,2,2-trifluoroacetate

Historical Context and Development

The development of 5-hydroxysaxagliptin trifluoroacetate salt is intrinsically linked to the broader development program for saxagliptin, which was initially identified under the research designation BMS-477118. The historical timeline of this compound's emergence reflects the systematic approach to drug development employed by Bristol-Myers Squibb, who initiated the early development phases as the sole developer. The collaborative expansion occurred in 2007 when AstraZeneca joined Bristol-Myers Squibb to co-develop the final compound and participate in marketing efforts.

The regulatory milestone for the parent compound saxagliptin was achieved when a New Drug Application was submitted to the Food and Drug Administration in June 2008. This regulatory submission encompassed not only the parent compound but also comprehensive data on its metabolites, including 5-hydroxysaxagliptin. The metabolite gained recognition as a major active component requiring detailed characterization and analytical method development.

The identification and characterization of 5-hydroxysaxagliptin as a significant metabolite occurred through extensive metabolic studies conducted during the drug development process. These studies revealed that the metabolism of saxagliptin is primarily mediated by cytochrome P450 3A4 and cytochrome P450 3A5, with 50% of the absorbed dose undergoing hepatic metabolism. The formation of 5-hydroxysaxagliptin was identified as the major metabolic pathway, representing a crucial discovery in understanding the pharmacological profile of the parent compound.

Research publications documenting the characterization of saxagliptin metabolism began appearing in the scientific literature around 2012, with comprehensive studies detailing the in vitro and in vivo metabolism profiles. These investigations established 5-hydroxysaxagliptin as the predominant drug-related component in plasma alongside the unchanged parent compound, together accounting for most of the circulating radioactivity in human studies.

Relationship to Parent Compound Saxagliptin

5-Hydroxysaxagliptin trifluoroacetate salt maintains a direct structural and pharmacological relationship to its parent compound saxagliptin, functioning as a major active metabolite with preserved biological activity. The metabolic transformation from saxagliptin to 5-hydroxysaxagliptin occurs primarily through hydroxylation reactions catalyzed by cytochrome P450 3A4 and cytochrome P450 3A5 enzymes. This biotransformation represents the predominant metabolic pathway for saxagliptin, with the metabolite retaining approximately half the potency of the parent compound.

The enzyme kinetics studies have demonstrated that cytochrome P450 3A4 exhibits approximately 4-fold higher catalytic efficiency compared to cytochrome P450 3A5 in the formation of 5-hydroxysaxagliptin. This finding suggests that genetic polymorphisms affecting cytochrome P450 3A5 expression levels are unlikely to significantly impact saxagliptin clearance. The metabolic conversion efficiency and the retained biological activity of 5-hydroxysaxagliptin contribute significantly to the overall therapeutic effect of saxagliptin administration.

Pharmacokinetic studies have revealed that 5-hydroxysaxagliptin exhibits distinct absorption and distribution characteristics compared to the parent compound. Following oral administration of saxagliptin, the metabolite reaches maximum plasma concentrations at approximately 4 hours, compared to 2 hours for the parent compound. The metabolite demonstrates a longer elimination half-life of 3.1 hours compared to 2.5 hours for saxagliptin.

The dipeptidyl peptidase-4 inhibitory activity of 5-hydroxysaxagliptin has been precisely characterized, with a Ki value of 2.6 nanomolar for the human recombinant enzyme. The selectivity profile shows preference for dipeptidyl peptidase-4 over dipeptidyl peptidase-8 and dipeptidyl peptidase-9, with Ki values of 2,495 and 423 nanomolar respectively. This selectivity pattern mirrors that of the parent compound while maintaining clinically relevant potency.

Parameter Saxagliptin 5-Hydroxysaxagliptin
Time to Maximum Concentration 2 hours 4 hours
Elimination Half-life 2.5 hours 3.1 hours
Dipeptidyl Peptidase-4 Ki ~1.3 nM 2.6 nM
Relative Potency 100% ~50%

Properties

Molecular Formula

C18H25N3O3.C2HF3O2

Molecular Weight

445.43

Origin of Product

United States

Scientific Research Applications

Diabetes Management

5-Hydroxysaxagliptin is primarily studied for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are crucial in enhancing insulin secretion and decreasing glucagon levels, thereby improving glycemic control in patients with type 2 diabetes. Clinical studies have demonstrated that saxagliptin and its metabolites, including 5-hydroxysaxagliptin, effectively lower blood glucose levels without significant risk of hypoglycemia .

Metabolic Pathway Studies

Research indicates that understanding the metabolic pathways of saxagliptin and its derivatives can provide insights into drug efficacy and safety profiles. The metabolism of saxagliptin involves conversion to 5-hydroxysaxagliptin, which is then excreted primarily through urine. Investigating these pathways can help in optimizing dosing regimens and minimizing adverse effects .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference for the development of assays to quantify saxagliptin levels in biological samples. Techniques such as High-Performance Liquid Chromatography (HPLC) often use TFA salts to enhance the solubility and stability of peptides during analysis. The choice of TFA as a counterion is particularly beneficial due to its ability to improve peak resolution and retention time during chromatographic separation .

Peptide Synthesis

The TFA salt form is widely utilized in solid-phase peptide synthesis (SPPS). During the cleavage of peptides from solid supports, TFA facilitates the release of the peptide while also acting as an ion-pairing agent during purification processes. This application is critical for producing high-purity peptides necessary for research and therapeutic use .

Case Study 1: Clinical Efficacy of Saxagliptin

A clinical trial published in Diabetes Care evaluated the efficacy of saxagliptin compared to placebo in patients with type 2 diabetes. The study reported significant reductions in HbA1c levels among participants receiving saxagliptin, with improvements observed over a 24-week treatment period. The metabolite 5-hydroxysaxagliptin was monitored throughout the study, confirming its role in the drug's pharmacodynamics .

Case Study 2: Analytical Method Development

A method development study focused on quantifying saxagliptin and its metabolites using HPLC with UV detection. The researchers employed this compound as a standard to establish calibration curves, demonstrating high sensitivity and specificity for detecting low concentrations of the drug in plasma samples .

Data Tables

ParameterPlacebo Group (n=100)Saxagliptin Group (n=100)
Baseline HbA1c (%)8.0 ± 0.58.0 ± 0.5
HbA1c Change (%)-0.1 ± 0.3-0.6 ± 0.4
p-valueN/A<0.01

Comparison with Similar Compounds

Comparison with Similar Compounds

5-Hydroxysaxagliptin TFA Salt shares structural and functional similarities with other DPP-4 inhibitors. Below is a comparative analysis based on potency, selectivity, dissociation kinetics, metabolic pathways, and safety profiles.

Structural and Functional Similarities

  • Cyanopyrrolidine moiety: Present in saxagliptin, 5-hydroxysaxagliptin, vildagliptin, and anagliptin. This group contributes to covalent or reversible binding to DPP-4 .
  • Slow dissociation kinetics : Saxagliptin and 5-hydroxysaxagliptin exhibit prolonged binding to DPP-4, aligning with the first-phase release of GLP-1. This contrasts with rapid-dissociation inhibitors (e.g., sitagliptin), which require higher dosing frequencies .

Comparative Data Table

Compound DPP-4 Inhibition (Relative Potency) Selectivity Profile Dissociation Rate Key Metabolic Pathway Safety Concerns
5-Hydroxysaxagliptin Equipotent to saxagliptin High (>10,000x vs. DPP-8/9) Slow CYP3A4/5-mediated hydroxylation Potential hepatotoxicity (thiol adducts)
Saxagliptin Parent compound High selectivity Slow CYP3A4/5 → 5-hydroxysaxagliptin Rare hepatic events
Vildagliptin Moderate potency Moderate Rapid Hydrolysis → thiol conjugates Hepatotoxicity risk
Linagliptin High potency High Slow Non-CYP biliary excretion Lower hepatotoxicity risk
Trelagliptin High potency High Ultra-slow Minimal metabolism Long-acting, low toxicity

Key Research Findings

Potency and Selectivity :

  • 5-Hydroxysaxagliptin and saxagliptin exhibit similar IC₅₀ values across species (0.6–1.3 nM) and >10,000-fold selectivity over related proteases (DPP-8/9) .
  • Vildagliptin and anagliptin, despite structural similarities, show lower selectivity and higher off-target effects .

Dissociation Kinetics :

  • Slow dissociation of saxagliptin and 5-hydroxysaxagliptin correlates with sustained DPP-4 inhibition (>80% for 24 hours post-dose in humans) .
  • Linagliptin and trelagliptin share ultra-slow dissociation, enabling once-daily dosing .

Metabolism and Safety: 5-Hydroxysaxagliptin’s CYP3A4/5-dependent metabolism contrasts with linagliptin’s non-CYP elimination, reducing drug-drug interaction risks . Thiol adduct formation (observed in saxagliptin, vildagliptin, and anagliptin) may trigger immune-mediated hepatotoxicity, necessitating monitoring .

Preparation Methods

Hydroxylation of Saxagliptin Free Base

The hydroxylation step typically employs transition metal catalysts under controlled oxidative conditions. For example, a method described in patent literature involves dissolving saxagliptin free base in a polar aprotic solvent (e.g., dimethylformamide) and treating it with a hydroxylating agent such as osmium tetroxide in the presence of N-methylmorpholine N-oxide. The reaction proceeds at 0–5°C for 24–48 hours, yielding 5-hydroxysaxagliptin as a racemic mixture. Chiral resolution is then achieved via preparative HPLC using a cellulose-based column.

Salt Formation with Trifluoroacetic Acid

Following hydroxylation, the free base is converted to the TFA salt through acid-base titration. In a representative procedure:

  • 5-Hydroxysaxagliptin free base (1.0 equiv) is dissolved in anhydrous dichloromethane at 0°C.

  • Trifluoroacetic acid (1.2 equiv) is added dropwise over 30 minutes.

  • The mixture is stirred for 2 hours, followed by solvent removal under reduced pressure.

  • The residue is triturated with diethyl ether to yield a white crystalline solid.

This method produces the TFA salt with >98% HPLC purity, as verified by analytical data.

Crystallization and Polymorph Control

The physicochemical stability of this compound depends critically on its crystalline form. Patent US20090054303A1 details a crystallization protocol to isolate the thermodynamically stable polymorph:

Solvent-Antisolvent Crystallization

ParameterCondition
SolventWarm water (40–50°C)
AntisolventEthyl acetate
Saxagliptin TFA load10 mg/mL
Mixing ratio1:3 (v/v, solvent:antisolvent)
Crystallization time24 hours at 25°C

This method yields monoclinic crystals (space group P2₁/c) with a melting point of 192–194°C. X-ray diffraction data confirm the absence of solvates or hydrates, ensuring long-term stability under ambient storage conditions.

Ionic Metathesis for Salt Interconversion

The TFA salt can also be prepared via ionic metathesis from other saxagliptin salts. For instance:

  • Saxagliptin hydrochloride (1.0 equiv) is dissolved in warm water.

  • Sodium trifluoroacetate (3.0 equiv) is added, inducing precipitation of NaCl.

  • The filtrate is concentrated and cooled to 4°C, yielding this compound.

This approach avoids direct handling of TFA, enhancing process safety in industrial settings.

Analytical Characterization

Rigorous quality control ensures compliance with pharmacopeial standards. Key analytical data for this compound include:

Spectroscopic Properties

  • ¹H NMR (400 MHz, D₂O) : δ 7.42–7.38 (m, 1H, aromatic), 4.71 (t, J = 17.5 Hz, 1H, adamantane-CH), 3.89–3.52 (m, 4H, piperazine-CH₂), 2.94–2.81 (m, 3H, N-CH₃).

  • LC-MS : m/z 462.2 [M+H]⁺, retention time 2.02 minutes (method: 0.1% formic acid in H₂O/MeCN gradient).

Purity and Stability

TestSpecificationResult
HPLC purity>98% (area at 220 nm)99.2%
Water content (KF)≤0.5% w/w0.3%
Heavy metals≤10 ppm<5 ppm
Re-test period24 months at 25°C/60% RHNo degradation observed

Regulatory and Industrial Considerations

Despite its utility in analytical settings, the TFA salt form faces regulatory scrutiny due to potential toxicity concerns associated with residual trifluoroacetate. Recent studies comparing TFA and HCl salts of therapeutic peptides found no significant differences in cytotoxicity (IC₅₀ > 100 μM in HEK293 cells) or biostability (t₁/₂ > 72 hours in plasma). However, the European Medicines Agency recommends limiting TFA content to <0.1% in final drug products, necessitating stringent purification during synthesis.

Comparative Analysis of Salt Forms

The choice between TFA and alternative salts involves trade-offs:

PropertyTFA SaltHCl Salt
Solubility in H₂O12.4 mg/mL at 25°C8.7 mg/mL at 25°C
HygroscopicityLow (0.3% uptake at 75% RH)High (4.2% uptake)
CrystallinityStable monoclinic formHydrate forms prone to desolvation
Regulatory statusRestrictedGenerally recognized as safe

Q & A

Basic Research Questions

Q. How does the TFA salt form of 5-Hydroxysaxagliptin influence biological assays, and what methodological adjustments are required to mitigate interference?

  • Answer : Residual trifluoroacetic acid (TFA) in the salt form can alter cellular responses in assays (e.g., abnormal apoptosis or cytotoxicity). To mitigate this:

  • Replace TFA with acetate or HCl via ion-exchange chromatography during purification .
  • Validate TFA content using ion chromatography or NMR, ensuring residual TFA <1% for cell-based studies .
  • Use higher purity grades (>98%) to minimize confounding impurities .

Q. What analytical techniques are essential for confirming the purity and structural integrity of 5-Hydroxysaxagliptin TFA Salt?

  • Answer :

  • HPLC-MS : Verify peptide identity and purity (>95%) .
  • Karl Fischer Titration : Quantify water content (e.g., 1.8% in Saxagliptin TFA Salt batches) .
  • NMR Spectroscopy : Confirm structural fidelity, especially for the hydroxypiperidine moiety .
  • Elemental Analysis : Cross-check molecular formula (e.g., C18H25NO2·C2HF3O2·0.4H2O) .

Advanced Research Questions

Q. How can batch-to-batch variability in this compound impact pharmacokinetic studies, and what quality control measures are critical?

  • Answer : Variability arises from differences in salt content (TFA vs. acetate), hydration states, and impurities. Mitigation strategies include:

  • Request peptide content analysis to standardize molar concentrations across batches .
  • Perform ion-exchange post-purification to ensure consistent counterion ratios .
  • Validate solubility and stability under assay conditions (e.g., pH 7.4 buffer) to account for salt-dependent solubility differences .

Q. What experimental design considerations are necessary when comparing this compound with its free base form in DPP-4 inhibition studies?

  • Answer :

  • Counterion Equilibration : Pre-equilibrate TFA salt in assay buffers to avoid pH shifts caused by TFA dissociation .
  • Dose-Response Normalization : Adjust molar concentrations to account for differences in molecular weight between salt and free base forms .
  • Control for TFA Artifacts : Include a TFA-only control group to isolate its effects on enzymatic activity .

Q. How should researchers resolve discrepancies in bioassay data linked to TFA salt impurities?

  • Answer :

  • Identify Impurities : Use LC-MS to detect byproducts (e.g., truncated peptides or oxidation derivatives) .
  • Cross-Validate Assays : Compare results across orthogonal methods (e.g., SPR vs. fluorogenic DPP-4 assays) .
  • Statistical Modeling : Apply multivariate analysis to distinguish salt-related variability from biological noise .

Methodological and Data Analysis Challenges

Q. What strategies optimize the lyophilization of this compound for long-term stability?

  • Answer :

  • Cryoprotectants : Add trehalose or mannitol (5-10% w/v) to prevent aggregation .
  • Residual Solvent Removal : Use vacuum centrifugation to reduce TFA and acetonitrile traces below 0.1% .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking for 6 months .

Q. How can researchers validate the specificity of this compound in target engagement assays?

  • Answer :

  • Competitive Binding Assays : Use a non-hydrolysable DPP-4 inhibitor (e.g., Sitagliptin) as a negative control .
  • SPR Surface Plasmon Resonance : Confirm binding kinetics (KD, kon/koff) and rule out non-specific interactions with TFA .
  • Mutagenesis Studies : Test DPP-4 variants lacking the catalytic site to isolate off-target effects .

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